N-[(2,3-dimethyl-1H-indol-5-yl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide
説明
N-[(2,3-dimethyl-1H-indol-5-yl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide, also known as DM-1, is a compound that has shown promising results in scientific research applications. DM-1 is a small molecule drug that has been synthesized using various methods. It has been found to have potential as an anticancer agent due to its mechanism of action and biochemical and physiological effects.
作用機序
N-[(2,3-dimethyl-1H-indol-5-yl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide exerts its cytotoxic effects by binding to tubulin, a protein that is involved in the formation of microtubules. N-[(2,3-dimethyl-1H-indol-5-yl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide disrupts the microtubule network, leading to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
N-[(2,3-dimethyl-1H-indol-5-yl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide has been found to have several biochemical and physiological effects. It has been shown to induce cell cycle arrest, apoptosis, and autophagy in cancer cells. N-[(2,3-dimethyl-1H-indol-5-yl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide also inhibits angiogenesis, the process of new blood vessel formation, which is essential for tumor growth and metastasis.
実験室実験の利点と制限
One of the main advantages of N-[(2,3-dimethyl-1H-indol-5-yl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide is its potency against cancer cells, including multidrug-resistant cancer cells. N-[(2,3-dimethyl-1H-indol-5-yl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide has also been found to have low toxicity in normal cells. However, one of the limitations of N-[(2,3-dimethyl-1H-indol-5-yl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide is its poor solubility, which can affect its efficacy in vivo.
将来の方向性
There are several future directions for the research and development of N-[(2,3-dimethyl-1H-indol-5-yl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide. One direction is to improve its solubility and pharmacokinetic properties to enhance its efficacy in vivo. Another direction is to explore its potential as a combination therapy with other anticancer agents. Additionally, further studies are needed to investigate the mechanism of action of N-[(2,3-dimethyl-1H-indol-5-yl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide and its effects on different cancer types.
科学的研究の応用
N-[(2,3-dimethyl-1H-indol-5-yl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide has been extensively studied for its potential as an anticancer agent. It has shown promising results in preclinical studies, demonstrating potent cytotoxicity against a range of cancer cell lines, including breast, lung, and prostate cancer. N-[(2,3-dimethyl-1H-indol-5-yl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide has also been found to be effective against multidrug-resistant cancer cells.
特性
IUPAC Name |
N-[(2,3-dimethyl-1H-indol-5-yl)methyl]-6-oxo-1H-pyridine-3-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c1-10-11(2)20-15-5-3-12(7-14(10)15)8-19-17(22)13-4-6-16(21)18-9-13/h3-7,9,20H,8H2,1-2H3,(H,18,21)(H,19,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKLFJSPYNFLMIN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C=C(C=C2)CNC(=O)C3=CNC(=O)C=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。